molecular formula C12H13N3 B1429595 [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine CAS No. 1216067-81-0

[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine

Cat. No.: B1429595
CAS No.: 1216067-81-0
M. Wt: 199.25 g/mol
InChI Key: RRMMCGMXQHDGEE-UHFFFAOYSA-N
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Description

[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is a heterocyclic compound that features a pyrroloimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine typically involves multiple steps, including cyclization, reduction, and substitution reactions. One common synthetic route includes:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrroloimidazole ring.

    Reduction: The intermediate product is then subjected to reduction conditions to yield the dihydropyrroloimidazole derivative.

    Substitution: Finally, the phenylamine group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of halogenated intermediates and strong bases.

Major Products

The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer treatment. The following findings summarize its anticancer properties:

Case Studies

  • Xenograft Models :
    • In vivo experiments demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Broad-Spectrum Efficacy :
    • Preliminary evaluations indicate that derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from interference with bacterial cell wall synthesis and disruption of membrane integrity .

Drug Development

The unique structural characteristics of 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenylamine make it a valuable lead compound in drug discovery:

  • Lead Compound for Anticancer Agents :
    • Its efficacy against tumor cells positions it as a candidate for further development into anticancer therapies.
  • Potential Anti-inflammatory Effects :
    • The structure suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EffectReference
AnticancerA549 (lung cancer)12.5 µM
MCF-7 (breast cancer)15.0 µM
AntimicrobialStaphylococcus aureusModerate Activity
Escherichia coliModerate Activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine apart is its specific imidazole ring structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications.

Biological Activity

The compound [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrrolo[1,2-a]imidazole moiety linked to a phenylamine group. This configuration is significant as it influences the compound's interaction with biological targets.

  • IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
  • CAS Number : 1216067-81-0
  • Molecular Formula : C₁₂H₁₃N₃

Research indicates that compounds containing the pyrrolo[1,2-a]imidazole structure may exhibit various biological activities including:

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example:

  • Antitumor Activity : Compounds with similar imidazole structures were tested against A549 lung cancer cells and exhibited significant growth inhibition . The IC50 values for these compounds ranged from 36.12 μM to lower values depending on structural modifications.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from recent studies regarding modifications and their effects on biological activity:

Compound ModificationBiological ActivityReference
Substitution on Phenyl RingEnhanced cytotoxicity against A549 (IC50 = 36.12 μM)
Incorporation of N-methyl groupIncreased potency against parasites (EC50 = 0.064 μM)
Variations in hydrogen bonding patternsAltered binding affinity to target proteins

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. While specific data for this compound is sparse, related compounds have shown varying degrees of metabolic stability and solubility which can be extrapolated to predict similar properties for this compound.

Properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMMCGMXQHDGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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